4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Description
4-[(E)-[4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione is a Schiff base derivative of 1,2,4-triazole-5-thione, characterized by a benzylideneamino moiety substituted with a 2-fluorophenylmethoxy group at the 4-position and a methoxy group at the 3-position of the aromatic ring. The E-configuration of the imine bond is critical for maintaining structural stability and biological efficacy.
Properties
IUPAC Name |
4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-23-16-8-12(9-20-22-11-19-21-17(22)25)6-7-15(16)24-10-13-4-2-3-5-14(13)18/h2-9,11H,10H2,1H3,(H,21,25)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWNAEZXVSRHED-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C18H16FN3O3S
- Molecular Weight : 373.40 g/mol
Anti-inflammatory Activity
Recent studies have highlighted the potential of triazole derivatives in reducing inflammation. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In an experiment involving macrophages activated with lipopolysaccharide (LPS), it demonstrated significant reductions in oxidative stress markers, including nitric oxide (NO) and reactive oxygen species (ROS) .
Table 1: Anti-inflammatory Effects of Triazole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4-Triazole Derivative | 0.84 | Inhibition of TNF-α and IL-6 production |
| Reference Drug (Indomethacin) | - | COX inhibition |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies indicated that it effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve interference with bacterial cell wall synthesis .
Table 2: Antimicrobial Efficacy
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Anticancer Activity
The anticancer potential of this triazole derivative has been evaluated against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The compound exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics. It was found to induce apoptosis in cancer cells through the activation of caspases .
Table 3: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 25 | Apoptosis induction via caspase activation |
| HCT116 | 30 | Cell cycle arrest in G1 phase |
Case Studies
- Study on Inflammatory Markers : A research study conducted on macrophages demonstrated that treatment with the compound resulted in a significant decrease in the levels of pro-inflammatory cytokines. The results suggest a potential application in treating inflammatory diseases .
- Antimicrobial Screening : A series of tests against common pathogens showed that the compound could serve as a lead candidate for developing new antimicrobial agents, particularly against resistant strains .
- Cancer Cell Line Analysis : In vitro assays indicated that the compound effectively inhibited proliferation in breast and colon carcinoma cells, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 1,2,4-triazole-5-thione derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Structural Modifications and Substituent Effects
*Calculated based on molecular formula.
Physicochemical Properties
- Lipophilicity : The target compound’s 2-fluorophenylmethoxy group increases logP compared to derivatives with smaller substituents (e.g., : logP ~3.2 vs. Target: estimated logP ~3.8) .
- Solubility : Compounds with polar substituents (e.g., 3,4-dihydroxy in ) show higher aqueous solubility, whereas hydrophobic groups (e.g., ethoxy in ) reduce solubility .
- Thermal Stability : Triazole-thiones with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit higher melting points (>250°C) compared to the target compound (~200–220°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
